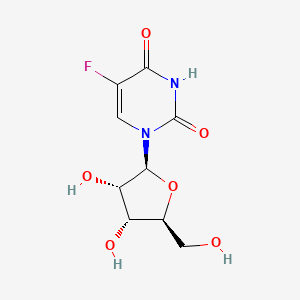

5-Fluoro-1-(b-L-ribofuranosyl)-uracil

Description

Contextualization within Fluoropyrimidine Nucleoside Analogs in Biochemical Research

Fluoropyrimidine nucleosides are a major class of compounds investigated for their potential to interfere with nucleic acid metabolism. The parent compound, 5-fluorouracil (B62378) (5-FU), must be metabolically converted into its active nucleotide forms, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP), to exert its biological effects. acs.orgmdpi.com FdUMP is a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function. nih.govmdpi.com

L-nucleoside analogs have demonstrated significant therapeutic potential, as seen with the anti-HIV agent Lamivudine (3TC) and the anti-HBV agent Telbivudine (LdT). nih.govnih.gov A key finding in the study of L-nucleosides is their differential interaction with human cellular enzymes compared to their D-counterparts. This can lead to altered metabolic pathways and potentially a more favorable therapeutic profile.

Overview of Nucleoside Analogs in Therapeutic Strategy Development (Excluding Clinical Application Details)

The fundamental strategy behind the development of nucleoside analogs is to create molecules that can be mistaken by cellular or viral enzymes for their natural counterparts. researchgate.net Once inside the cell, these analogs are typically phosphorylated by nucleoside kinases to their active mono-, di-, and triphosphate forms. researchgate.net These activated analogs can then interfere with the synthesis of DNA or RNA through several mechanisms:

Enzyme Inhibition: The analog's triphosphate form can act as a competitive inhibitor of DNA or RNA polymerases, blocking the enzyme's active site.

Chain Termination: Incorporation of the analog into a growing nucleic acid chain can halt further elongation if it lacks the necessary 3'-hydroxyl group. nih.gov

Disruption of Nucleic Acid Function: Even if chain termination does not occur, the presence of an unnatural nucleoside within a DNA or RNA strand can alter its structure and function, leading to errors in replication, transcription, or translation. nih.gov

A significant challenge in the development of nucleoside analogs is their metabolism by cellular enzymes, which can lead to rapid degradation or inactivation. L-nucleoside analogs have emerged as a promising strategy to overcome this hurdle. Many of the enzymes that degrade natural D-nucleosides show a high degree of stereoselectivity and are often unable to process L-isomers. nih.gov This can lead to increased metabolic stability and prolonged intracellular half-life of the L-analog.

Furthermore, some cellular kinases, such as deoxycytidine kinase (dCK), have shown a relaxed enantioselectivity, meaning they can phosphorylate both D- and L-nucleosides. nih.gov This allows for the activation of L-nucleoside analogs within the cell, while their resistance to degradation pathways offers a potential therapeutic advantage. The unique metabolic profile of L-nucleoside analogs, therefore, represents a key area of research in the development of new therapeutic strategies.

Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O6 |

|---|---|

Molecular Weight |

262.19 g/mol |

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1 |

InChI Key |

FHIDNBAQOFJWCA-TYQACLPBSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

sequence |

N |

Origin of Product |

United States |

Cellular Metabolism and Biochemical Activation of 5 Fluoro 1 B L Ribofuranosyl Uracil

Intracellular Transport and Uptake Mechanisms

The entry of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil into the cell is a crucial first step for its subsequent metabolic activation. This process is not a simple passage but involves a combination of specific transporter proteins and diffusion dynamics.

The uptake of nucleosides and their analogues into mammalian cells is primarily facilitated by two major families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). While direct studies on 5-Fluoro-1-(β-L-ribofuranosyl)-uracil are limited, the behavior of other L-nucleoside analogues and fluoropyrimidines provides valuable insights.

ENTs, such as hENT1 and hENT2, are sodium-independent bidirectional transporters that move nucleosides down their concentration gradient. CNTs, including hCNT1, hCNT2, and hCNT3, are sodium-dependent transporters that can move nucleosides against their concentration gradient. These transporters exhibit stereoselectivity, meaning their affinity for and transport of L-isomers can differ significantly from that of the naturally occurring D-isomers. This selectivity is a critical factor in determining the intracellular accumulation of L-nucleoside analogues.

Research on other L-nucleosides has demonstrated that they can be substrates for both ENT and CNT transporters, although often with lower efficiency than their D-counterparts. The specific involvement and efficiency of each transporter subtype in the uptake of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil require further dedicated investigation to fully characterize its transport profile.

Anabolic Pathways: Phosphorylation to Active Metabolites

Once inside the cell, 5-Fluoro-1-(β-L-ribofuranosyl)-uracil must be converted into its active triphosphate form to exert its biological effects. This activation is a stepwise phosphorylation process catalyzed by intracellular kinases.

The anabolic activation of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil begins with its phosphorylation to the monophosphate form, 5-fluoro-1-(β-L-ribofuranosyl)-uracil-5'-monophosphate. This initial step is often the rate-limiting step in the activation pathway. Subsequent phosphorylations, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, lead to the formation of the corresponding diphosphate and triphosphate metabolites. It is the triphosphate form that is the active moiety, capable of being incorporated into nucleic acids or inhibiting key enzymes involved in nucleotide metabolism.

The efficiency of this sequential phosphorylation is a key determinant of the compound's potency. The stereochemistry of the L-ribose sugar can influence the interaction with the active sites of the kinases, potentially affecting the rate and extent of phosphorylation compared to D-nucleosides.

The initial phosphorylation of uridine (B1682114) and its analogues is primarily catalyzed by uridine-cytidine kinases (UCK), of which there are two main isoforms, UCK1 and UCK2. These enzymes are known to phosphorylate a variety of pyrimidine (B1678525) nucleoside analogues. While the D-isomer of 5-fluorouridine (B13573) is a known substrate for UCK, the specific activity of these kinases on 5-Fluoro-1-(β-L-ribofuranosyl)-uracil is a critical area of investigation.

Studies on other L-nucleosides have shown that they can be phosphorylated by cellular kinases, although the efficiency can be lower than for the corresponding D-isomers. The substrate specificity and kinetic parameters of UCK1 and UCK2 for 5-Fluoro-1-(β-L-ribofuranosyl)-uracil would provide crucial information on the rate-limiting step of its activation and potential mechanisms of resistance.

| Enzyme | Substrate | Product |

| Uridine-Cytidine Kinase (UCK) | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil-5'-monophosphate |

| Nucleoside Monophosphate Kinase | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil-5'-monophosphate | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil-5'-diphosphate |

| Nucleoside Diphosphate Kinase | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil-5'-diphosphate | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil-5'-triphosphate |

This table outlines the sequential phosphorylation of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil to its active triphosphate form.

Catabolic Pathways: Inactivation and Degradation

In contrast to the anabolic pathways that activate the compound, catabolic pathways lead to its inactivation and degradation, thereby limiting its therapeutic window. A key feature of L-nucleosides is their general resistance to catabolic enzymes that degrade their D-counterparts.

| Enzyme | Action on D-Isomers | Action on L-Isomers (General) |

| Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Catabolizes 5-fluorouracil (B62378) | Reduced or no activity |

| Uridine Phosphorylase | Cleaves glycosidic bond of D-uridine nucleosides | Generally resistant to cleavage |

This table compares the general susceptibility of D- and L-nucleoside isomers to key catabolic enzymes.

Enzymatic Deamination and Glycosidic Bond Hydrolysis

The structural integrity of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil within a cellular environment is primarily challenged by two enzymatic processes: deamination and glycosidic bond cleavage.

Enzymatic Deamination:

Deamination is a metabolic process that involves the removal of an amino group. In the context of pyrimidine nucleosides, this reaction is most relevant to cytidine (B196190) and its analogs, which are converted to uridine derivatives by cytidine deaminases (CDAs) guidetopharmacology.orgwikipedia.org. Uracil (B121893) itself, the nucleobase in the subject compound, lacks an amino group at the typical position for deamination and thus does not undergo this reaction in the same manner as cytidine.

However, it is pertinent to consider the deamination of related L-cytidine nucleosides, as this represents a key metabolic pathway for L-isomers. Studies have shown that L-cytidine derivatives can be deaminated in vivo to form L-uridine derivatives nih.govoup.com. For instance, research on the metabolism of pyrimidine L-nucleosides in mice demonstrated that L-cytidine is converted to L-uridine nih.gov. This indicates that cellular enzymes can recognize and process L-nucleosides.

Furthermore, investigations into the substrate specificity of various cytidine deaminases have revealed that some bacterial CDAs can deaminate unnatural 2′-deoxy-L-cytidine, although the efficiency may differ from that for the corresponding D-isomers nih.gov. This enzymatic conversion of L-cytidine analogs to their L-uridine counterparts is a crucial aspect of the metabolism of L-nucleosides.

Glycosidic Bond Hydrolysis:

The cleavage of the N-glycosidic bond, which links the 5-fluorouracil base to the β-L-ribofuranosyl sugar, is a significant catabolic event. This hydrolysis would release the free base, 5-fluorouracil (5-FU), and the L-ribose sugar. The primary enzymes responsible for the cleavage of the glycosidic bond in pyrimidine nucleosides are nucleoside phosphorylases, such as uridine phosphorylase (UPase) and thymidine (B127349) phosphorylase (TPase). These enzymes catalyze the reversible phosphorolysis of nucleosides to yield the respective nucleobase and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate nih.govnih.govebi.ac.uk.

The susceptibility of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil to these enzymes is influenced by both its L-configuration and the 5-fluoro substituent. Studies on E. coli uridine phosphorylase have shown that the enzyme has a high degree of specificity, with the 3'-hydroxyl group of the sugar moiety being critical for substrate binding nih.govresearchgate.net. While comprehensive data on the interaction of UPase with L-ribofuranosyl nucleosides is limited, the altered stereochemistry at the sugar would likely impact its binding to the active site.

The presence of a 5-fluoro substituent can also affect the stability of the glycosidic bond. Generally, electron-withdrawing groups at the 5-position of the pyrimidine ring, such as halogens, can make the glycosidic bond more susceptible to cleavage ttu.ee. For example, 5-bromodeoxyuridine is hydrolyzed more readily than deoxyuridine ttu.ee. This suggests that the 5-fluoro group in the target compound could potentially facilitate the cleavage of the glycosidic bond, provided the L-sugar configuration allows for proper enzyme recognition.

Should the glycosidic bond be cleaved, the released 5-fluorouracil would then be subject to well-established catabolic pathways. The primary enzyme responsible for the degradation of 5-FU is dihydropyrimidine dehydrogenase (DPD), which converts it to dihydrofluorouracil nih.govclinpgx.orgnih.gov. This is the rate-limiting step in the catabolism of 5-FU clinpgx.org.

Identification of Enzymes Responsible for Analog Inactivation

The primary enzymes responsible for the inactivation of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil are those that can metabolize it into inactive products. Based on the metabolic pathways discussed, the key enzymes are nucleoside phosphorylases and potentially other hydrolases that cleave the glycosidic bond.

Uridine Phosphorylase (UPase) and Thymidine Phosphorylase (TPase):

| Enzyme | Natural Substrate | Known Analog Substrates/Inhibitors | Reported Activity on L-Isomers |

| Uridine Phosphorylase (UPase) | Uridine | 5-Fluorouridine, 5'-Deoxy-5-fluorouridine nih.gov | Data on L-isomers is limited, but the enzyme shows specificity for the sugar conformation nih.gov. |

| Thymidine Phosphorylase (TPase) | Thymidine | 5-Fluorodeoxyuridine, Capecitabine (pro-drug) clinpgx.org | Generally specific for deoxyribonucleosides, but can act on some ribonucleoside analogs. |

| Cytidine Deaminase (CDA) | Cytidine, Deoxycytidine | Gemcitabine, Cytarabine, 2'-Deoxy-L-cytidine guidetopharmacology.orgnih.gov | Some bacterial CDAs are known to deaminate L-cytidine analogs nih.gov. |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil, Thymine | 5-Fluorouracil nih.govnih.gov | Acts on the free base after glycosidic bond cleavage. |

Cytidine Deaminases (CDAs):

While not directly acting on the uracil moiety, CDAs are crucial in the metabolism of pyrimidine nucleosides. If 5-Fluoro-1-(β-L-ribofuranosyl)-uracil were to be derived from a precursor L-cytidine analog, the activity of CDAs would be a key factor. As noted, some CDAs can deaminate L-cytidine derivatives, converting them to L-uridine derivatives nih.govnih.gov. The efficiency of this conversion can vary significantly between different CDA isozymes and depends on the specific structure of the L-nucleoside.

Molecular Mechanisms of Action of 5 Fluoro 1 B L Ribofuranosyl Uracil Active Metabolites

Interference with Deoxyribonucleic Acid (DNA) Synthesis and Integrity

The disruption of DNA synthesis and the compromise of its integrity are key mechanisms by which fluoropyrimidine analogs exert their cytotoxic effects. This is primarily achieved through the inhibition of a crucial enzyme in DNA synthesis and the direct incorporation of fraudulent nucleotides into the DNA strand.

Inhibition of Thymidylate Synthase (TS) by Fluorodeoxyuridine Monophosphate Analogs

Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.govresearchgate.net The active metabolite of the D-isomer of 5-fluorouracil (B62378), 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is a potent inhibitor of TS. nih.govresearchgate.netspandidos-publications.com FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and halting dTMP production. nih.govresearchgate.net

Assuming L-FdUMP is formed, its ability to inhibit TS is not guaranteed. The active site of TS has a specific three-dimensional structure to accommodate its natural substrate, dUMP. The L-configuration of the sugar in L-FdUMP would present a different spatial arrangement of the atoms, which may preclude effective binding to the TS active site. Research on L-nucleoside analogs suggests that enzymes involved in nucleotide metabolism can have strict stereospecificity. nih.govoup.com Therefore, it is plausible that L-FdUMP would be a significantly weaker inhibitor of TS compared to the D-isomer, if it inhibits the enzyme at all.

Table 1: Comparison of D- and L-Fluorodeoxyuridine Monophosphate Analogs as Thymidylate Synthase Inhibitors

| Feature | D-Fluorodeoxyuridine Monophosphate (FdUMP) | L-Fluorodeoxyuridine Monophosphate (L-FdUMP) (Predicted) |

| Precursor | 5-Fluorouracil (5-FU), 5-Fluorouridine (B13573) (D-isomer) | 5-Fluoro-1-(β-L-ribofuranosyl)-uracil |

| TS Inhibition | Potent inhibitor | Likely weak or no inhibition |

| Mechanism | Forms a stable ternary complex with TS and a folate cofactor. nih.govresearchgate.net | Binding to TS active site is likely sterically hindered. |

Misincorporation into DNA and Subsequent DNA Damage Response Activation

Another key mechanism of fluoropyrimidines is the incorporation of their triphosphate metabolites into DNA. For the D-isomer, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). nih.gov This incorporation can lead to DNA damage and trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

The potential for the L-isomer to be misincorporated into DNA would depend on the formation of L-configured 5-fluoro-2'-deoxyuridine-5'-triphosphate (L-FdUTP) and its recognition as a substrate by DNA polymerases. As with the monophosphate, the phosphorylation of an L-nucleoside to its triphosphate form can be inefficient due to the stereospecificity of cellular kinases. nih.govnih.gov

Furthermore, human DNA polymerases exhibit a high degree of stereospecificity, generally favoring D-nucleotides. nih.govoup.com While some viral DNA polymerases have been shown to incorporate L-nucleoside triphosphates, human DNA polymerases are typically much more resistant. nih.govoup.com The incorporation of an L-nucleotide would result in a significant distortion of the DNA double helix due to the incorrect stereochemistry of the sugar-phosphate backbone. This would likely stall the polymerase and be a strong signal for DNA repair pathways.

Impact on DNA Replication Fork Progression and Repair Mechanisms

The incorporation of fraudulent nucleotides like FdUTP can physically impede the progression of the DNA replication fork. The altered chemical structure of the incorporated base can be recognized by DNA repair enzymes, leading to futile cycles of excision and re-synthesis, which can result in DNA strand breaks.

Should L-FdUTP be formed and incorporated into DNA, it is highly probable that it would act as a potent chain terminator. The incorrect stereochemistry at the 3'-position of the L-deoxyribose sugar would likely prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation. This immediate chain termination would be a strong signal for the activation of DNA damage and cell cycle checkpoint responses.

Perturbation of Ribonucleic Acid (RNA) Processing and Function

The incorporation of fluorinated uridine (B1682114) analogs into RNA represents a significant and distinct mechanism of cytotoxicity.

Misincorporation into Various RNA Species (e.g., mRNA, rRNA, tRNA)

The active metabolite of the D-isomer, 5-fluorouridine-5'-triphosphate (FUTP), is readily incorporated into all major types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), in place of uridine triphosphate (UTP). nih.govnih.gov This widespread incorporation can have profound effects on RNA metabolism and function.

For 5-Fluoro-1-(β-L-ribofuranosyl)-uracil, its corresponding triphosphate metabolite would be L-configured 5-fluorouridine-5'-triphosphate (L-FUTP). The synthesis of L-FUTP would depend on the activity of cellular kinases on the L-nucleoside. nih.gov RNA polymerases, the enzymes responsible for RNA synthesis, generally use ribonucleoside triphosphates as substrates. thermofisher.combrainly.com While they are known to be able to incorporate some modified nucleotides, their stereospecificity for the ribose sugar is a critical factor. It is plausible that RNA polymerases would have a lower affinity for L-FUTP compared to the natural UTP and the D-isomer FUTP, leading to a lower rate of incorporation.

Table 2: Effects of D- and L-Fluorouridine Triphosphate Incorporation into RNA

| RNA Species | Effect of D-FUTP Incorporation | Potential Effect of L-FUTP Incorporation (Predicted) |

| mRNA | Altered splicing, stability, and translational fidelity. nih.gov | Potential for altered splicing and reduced translational efficiency. |

| rRNA | Impaired ribosome biogenesis and function. nih.gov | Likely to disrupt ribosome assembly and function. |

| tRNA | Altered structure and aminoacylation. | May interfere with proper folding and charging with amino acids. |

Effects on RNA Structure, Stability, and Translational Fidelity

The incorporation of FUTP into RNA can alter the secondary and tertiary structure of the RNA molecule. The fluorine atom at the 5-position of the uracil (B121893) base can affect base pairing and stacking interactions. This can lead to impaired RNA processing, such as pre-mRNA splicing and rRNA maturation. nih.gov Furthermore, the presence of fluorouracil in mRNA can lead to errors in translation, resulting in the synthesis of non-functional proteins.

The incorporation of L-FUTP into RNA would likely have even more dramatic consequences for RNA structure. The L-ribose sugar would introduce a significant kink in the sugar-phosphate backbone, disrupting the regular helical structure of RNA. This could severely impact the folding of rRNA and tRNA into their precise three-dimensional shapes, which are essential for their function. In mRNA, the presence of L-nucleotides could act as roadblocks for the ribosome during translation, leading to premature termination or a significant reduction in the rate of protein synthesis.

Modulation of Cellular Signaling Cascades

The cytotoxic effects of the active metabolites of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil are mediated not only by the direct inhibition of biosynthetic pathways and incorporation into nucleic acids but also through the significant modulation of cellular signaling cascades. These metabolites, primarily 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP), trigger profound stress responses within the cancer cell. frontiersin.orgnih.govresearchgate.net This leads to the activation of pathways controlling programmed cell death and cell cycle progression, which are critical components of the compound's anticancer activity.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A primary mechanism through which the active metabolites of this compound eliminate tumor cells is by inducing apoptosis, or programmed cell death. researchgate.net This is a highly regulated process initiated by cellular damage and metabolic disruption. bohrium.comresearchgate.net

The inhibition of thymidylate synthase (TS) by FdUMP is a major trigger for apoptosis. nih.govinvivogen.com This inhibition leads to a severe imbalance in the nucleotide pool, specifically the depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. nih.gov The resulting "thymineless death" causes significant DNA damage, which is a powerful signal for the initiation of apoptosis. youtube.com Furthermore, the incorporation of FUTP into RNA and FdUTP into DNA directly damages these nucleic acids, further contributing to cellular stress and triggering apoptotic cell death. frontiersin.orgnih.gov

These stress signals activate complex intracellular pathways. The tumor suppressor protein p53 plays a crucial role in this process. scirp.org In response to DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins like Bax. nih.govplos.orgnih.gov Bax, in turn, promotes the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases. plos.org Caspases, particularly caspase-3 and caspase-9, are the executioners of apoptosis, dismantling the cell in an orderly fashion. scirp.orgplos.org Studies have shown that 5-FU-induced apoptosis is related to the co-expression of Fas, Bax, and Caspase 3. nih.gov

Cell Cycle Arrest in Specific Phases (e.g., S-phase)

In addition to inducing cell death, the active metabolites of this compound can halt the proliferation of cancer cells by causing cell cycle arrest, most notably in the S-phase (the DNA synthesis phase). nih.govresearchgate.netoncotarget.com

The primary driver of this S-phase arrest is the FdUMP-mediated inhibition of thymidylate synthase. oncotarget.com The resulting depletion of the thymidine (B127349) nucleotide pool stalls DNA replication forks, creating stretches of single-stranded DNA. nih.gov This replication stress is a potent signal that activates cellular checkpoint pathways designed to pause the cell cycle to allow for repair. nih.gov

The central kinase in this response is ATR (Ataxia Telangiectasia and Rad3-related). nih.gov ATR is activated by the replication stress and, in turn, phosphorylates and activates its downstream effector, checkpoint kinase 1 (Chk1). nih.govspandidos-publications.com Activated Chk1 is critical for implementing the S-phase arrest. spandidos-publications.comresearchgate.net It does so by phosphorylating and targeting the phosphatase Cdc25A for degradation. nih.gov Since Cdc25A is required to activate the cyclin-dependent kinases (CDKs) that drive S-phase progression, its removal effectively blocks the cell cycle in S-phase. spandidos-publications.com While S-phase arrest is a predominant effect, arrest in other phases like G1 or G2 has also been observed, potentially depending on the specific cell type and concentration of the drug. nih.govnih.gov This arrest prevents cells with damaged DNA from proceeding through the cell cycle, and if the damage is irreparable, it can ultimately lead to apoptosis. spandidos-publications.com

Preclinical Biological Activities of 5 Fluoro 1 B L Ribofuranosyl Uracil

Anticancer Efficacy in In Vitro Cell Line Models

The primary mechanism of action for 5-fluorouracil (B62378) and its derivatives involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. drugbank.comnih.gov The L-enantiomer, 5-Fluoro-1-(β-L-ribofuranosyl)-uracil, is anticipated to act as a prodrug of 5-FU, undergoing intracellular conversion to its active metabolites.

Assessment of Antiproliferative and Cytotoxic Effects

While specific data on the antiproliferative and cytotoxic effects of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil are not extensively documented, studies on its D-enantiomer, 5-fluorouridine (B13573), and the parent compound, 5-FU, provide valuable insights into its potential activity. For instance, a brief exposure of murine lymphoma L5178Y cells to 5-fluorouridine at a concentration of 1.5 μM for one hour resulted in a significant and irreversible inhibition of cell proliferation. nih.gov This suggests that the ribonucleoside form of 5-FU can exert potent cytotoxic effects.

The cytotoxic activity of 5-FU has been evaluated across a wide range of cancer cell lines. The 50% inhibitory concentration (IC50) values for 5-FU vary significantly depending on the cell line, ranging from the micromolar to millimolar level. cancerrxgene.orgnih.gov For example, in esophageal squamous cell carcinoma cell lines, the IC50 values for 5-FU ranged from 1.00 to 39.81 micromol/L. nih.gov In human colorectal cancer cell lines, transfection with thymidine (B127349) phosphorylase, an enzyme that activates 5-FU, led to a maximal 80-fold decrease in the IC50 for 5-FU. nih.gov

The cytotoxic effects of 5-FU have also been observed in cervical cancer (HeLa) cells and non-cancerous (Hek293) cells. jobiost.com At higher concentrations, 5-FU demonstrated similar cytotoxic effects on both cell lines, while at lower doses, a narrower difference in cytotoxicity was observed, highlighting the dose-dependent nature of its action. jobiost.com The ribonucleoside 5-fluorouridine has been shown to be more potent than 5-FU in inhibiting the growth of SW480 cells at all tested concentrations. nih.gov

Interactive Table: IC50 Values for 5-Fluorouracil (5-FU) in Various Cancer Cell Lines

Please note that the following data pertains to 5-Fluorouracil (5-FU) and is provided to illustrate the general range of cytotoxicity for fluoropyrimidines. Specific IC50 values for 5-Fluoro-1-(β-L-ribofuranosyl)-uracil are not available in the cited literature.

Synergistic Interactions with Other Research Agents in Cell Culture

The combination of 5-FU with other therapeutic agents has been a key strategy to enhance its anticancer efficacy. While direct studies on the synergistic interactions of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil are lacking, research on 5-FU provides a strong rationale for its potential in combination therapies.

For example, the combination of 5-FU with allicin, a compound derived from garlic, has been shown to synergistically inhibit the proliferation and migration of lung and colorectal cancer cells. documentsdelivered.commdpi.com Similarly, diosmetin, a natural flavonoid, has demonstrated a synergistic effect with 5-FU against HCT-116 colorectal cancer cells, leading to enhanced apoptosis. Another study reported that a synthetic uracil (B121893) analog, U-359, exhibited strong synergistic interactions with oxaliplatin (B1677828) and 5-FU in breast cancer cells, suggesting a potential to overcome chemotherapy resistance.

Antiviral Activity in In Vitro and Ex Vivo Viral Infection Models

Nucleoside analogs are a major class of antiviral drugs, and L-nucleosides, in particular, have emerged as promising therapeutic candidates due to their unique stereochemistry, which can confer favorable biological properties. nih.gov

Inhibition of Viral Replication Enzymes (e.g., Viral Polymerases)

The primary mechanism by which many nucleoside analogs exert their antiviral effect is through the inhibition of viral polymerases. nih.gov After intracellular phosphorylation to their triphosphate form, these analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination or acting as competitive inhibitors of the natural nucleotide substrates. numberanalytics.com

While direct evidence for the inhibition of viral polymerases by 5-Fluoro-1-(β-L-ribofuranosyl)-uracil is not available, the general mechanism of action of nucleoside analogs suggests this is a plausible mode of action. tandfonline.comnumberanalytics.com For instance, the related L-nucleoside analog, 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), has been shown to have a triphosphate metabolite with potent activity against the DNA-dependent DNA polymerase activity of the hepatitis B virus (HBV) polymerase. researchgate.net

Investigations in Preclinical Animal Models of Disease

Preclinical animal models are crucial for evaluating the in vivo efficacy of new therapeutic agents. While specific animal model data for the anticancer or antiviral activities of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil is scarce, studies on related compounds provide some context.

In a preclinical model of colorectal cancer, the fluoropyrimidine polymer CF10, which acts as a 5-FU prodrug, demonstrated improved antitumor activity. nih.gov Another prodrug of 5-FU, 5'-deoxy-5-fluorouridine, was shown to be a more effective and less toxic antitumor agent over a wide dosage range in rats bearing transplanted colon tumors compared to other fluoropyrimidines. nih.gov

In the context of antiviral research, the related L-nucleoside L-FMAU has been evaluated in the duck hepatitis B virus (DHBV) model. researchgate.net Short-term oral administration of L-FMAU to experimentally infected ducklings led to a significant decrease in viremia. researchgate.net It is important to note that animal models for nucleoside analog toxicity can be challenging, and the correlation to human toxicity is not always direct. nih.gov

Efficacy Evaluation in Orthotopic and Xenograft Tumor Models

No specific studies detailing the evaluation of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil in orthotopic or xenograft tumor models were identified in the searched literature. Information regarding its potential to inhibit tumor growth, affect tumor weight, or influence survival rates in animal models is not available in the public domain based on the conducted research.

Pharmacodynamic Biomarker Analysis in Animal Tissues

No specific data on the analysis of pharmacodynamic biomarkers in animal tissues following treatment with 5-Fluoro-1-(β-L-ribofuranosyl)-uracil could be located. This includes the absence of information on treatment-induced changes in protein expression, enzyme activity, or gene expression in tumor or surrogate tissues that would typically be analyzed to understand the compound's mechanism of action and biological effects in vivo.

Structure Activity Relationship Sar Studies of 5 Fluoro 1 B L Ribofuranosyl Uracil Analogs

Impact of Base Modifications on Biological Activity and Specificity

Modifications to the uracil (B121893) base, particularly at the C-5 position, are a key strategy for modulating the biological activity of nucleoside analogs. mostwiedzy.plresearchgate.net These changes can affect enzyme recognition, metabolic stability, and the mechanism of action.

The C-5 position of the pyrimidine (B1678525) ring is a common target for modification, and halogenation at this site significantly influences the compound's properties. mostwiedzy.plresearchgate.net 5-Fluorouracil (B62378) itself is an analog of uracil where a hydrogen atom at the C-5 position is replaced by fluorine. nih.gov This substitution is critical for its mechanism of action, which involves the inhibition of thymidylate synthase (TS), an enzyme essential for DNA synthesis and repair. nih.gov

The size and electronegativity of the halogen substituent play a critical role in the interaction with target enzymes. Studies on 5-substituted cytosine analogs revealed that while MspI restriction endonuclease cleavage is only subtly affected by various halogen substitutions, the activity of HpaII is significantly impacted. nih.gov HpaII can cleave oligonucleotides containing 5-fluorocytosine (B48100) at a reduced rate, but the presence of larger halogens like chlorine (Cl), bromine (Br), or iodine (I) completely prevents cleavage. nih.gov This suggests a steric hindrance effect, where the enzyme's active site can accommodate the smaller fluorine atom but not the bulkier halogens. The steric wall for HpaII is estimated to be encountered just beyond the size of a fluorine substituent. nih.gov

This principle has implications for 5-halouracil derivatives as well. While 5-fluorouracil is a well-established anticancer agent, other 5-halogenated pyrimidines also exhibit biological activities, including anticancer and antiviral properties. mostwiedzy.plresearchgate.net The variation in atomic radius and electronegativity among halogens (Fluorine: 1.47 Å, 3.98; Chlorine: 1.75 Å, 3.16; Bromine: 1.85 Å, 2.96; Iodine: 1.98 Å, 2.66) directly affects their interaction with enzyme binding pockets. Computational studies have indicated that while the size of the halo-substituent on uracil does not significantly alter hydrogen bond interaction energy, it does influence molecular orientation and steric compatibility with enzymes. researchgate.net

| Halogen Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Observed Impact on HpaII Cleavage nih.gov |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Reduced rate of cleavage |

| Chlorine (Cl) | 1.75 | 3.16 | Cleavage completely prevented |

| Bromine (Br) | 1.85 | 2.96 | Cleavage completely prevented |

| Iodine (I) | 1.98 | 2.66 | Cleavage completely prevented |

Beyond halogens, other substitutions on the uracil ring can modulate biological activity. The introduction of various functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its interaction with cellular targets. nih.gov For example, the addition of a palmitoyl (B13399708) group at the C-5′ position and another at the C-3′ position of uridine (B1682114) derivatives was found to enhance antibacterial activity. nih.gov In another study, substituting the quinoline (B57606) group in a series of Wnt signaling inhibitors showed that even a small methyl group addition could slightly decrease activity, while more significant changes, like partial saturation of the quinoline ring, led to a considerable reduction in potency. nih.gov These findings underscore that the electronic and steric properties of substituents on the heterocyclic base are finely tuned for optimal interaction with biological macromolecules. nih.gov

Role of Sugar Moiety Modifications on Metabolic Activation and Efficacy

The sugar component of a nucleoside analog is pivotal for its phosphorylation into the active nucleotide form, its stability, and its interaction with polymerases and other enzymes. nih.govresearchgate.net Modifications to the ribofuranose ring can dramatically affect the therapeutic potential of the drug. researchgate.net

Naturally occurring nucleosides possess a D-sugar configuration. However, nucleoside analogs with the unnatural L-configuration have demonstrated significant antiviral and anticancer properties. mdpi.com This inversion of stereochemistry at the anomeric carbon (C1') can render the analogs resistant to degradation by certain catabolic enzymes while still being recognized and phosphorylated by specific kinases, a crucial step for activation. L-nucleosides can be substrates for some cellular kinases, leading to the formation of the active triphosphate form, which can then act as a competitive inhibitor or a chain terminator of DNA or RNA synthesis. The altered stereochemistry provides a form of "stealth" approach, where the analog can evade some metabolic pathways while being activated by others, potentially leading to increased selectivity and a better therapeutic window.

Modifications of the hydroxyl groups at the 2' and 3' positions of the sugar ring are a common strategy in nucleoside analog design. google.com The presence or absence of the 2'-hydroxyl group distinguishes RNA from DNA and is a critical determinant for interaction with various enzymes.

Deoxy Sugars: The removal of the 2'-hydroxyl group to create a 2'-deoxyribose analog can increase the metabolic stability of the nucleoside against enzymatic degradation.

Amino Substitutions: Replacing a hydroxyl group with an amino group introduces a positive charge at physiological pH, which can lead to different interactions with the negatively charged phosphate (B84403) backbone of nucleic acids or with amino acid residues in an enzyme's active site.

In a study of uridine derivatives with modified 2-deoxy sugars, the protection or deprotection of hydroxyl groups in the sugar moiety was shown to impact their anti-influenza virus activity. nih.gov This highlights the importance of the sugar's hydroxyl groups in mediating biological effects.

Correlation between Molecular Structure and Enzyme Recognition/Binding Affinity

The ultimate biological activity of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil analogs is determined by their ability to interact with specific target enzymes. The structural modifications discussed previously directly influence this recognition and binding process.

The primary mechanism of 5-FU involves its metabolic conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of thymidylate and disrupting DNA production. nih.gov For an analog to be effective via this pathway, it must be successfully phosphorylated and its FdUMP metabolite must be recognized by TS.

Another key enzyme is uracil phosphoribosyltransferase (UPRT), which can convert 5-FU directly into 5-fluorouridine (B13573) monophosphate (FUMP). mdpi.com The crystal structure of Toxoplasma gondii UPRT shows that it binds various pyrimidine analogs, including 5-FU. mdpi.com The fluorine moiety of 5-FU forms a specific hydrogen bond with an arginine residue (R58) in the enzyme's binding cavity, contributing to its recognition. mdpi.com

Binding Studies with Nucleoside Kinases and Phosphorylases

The activation of nucleoside analogs to their pharmacologically active triphosphate forms is contingent on their phosphorylation by cellular nucleoside kinases. Conversely, their stability is challenged by phosphorolytic cleavage by nucleoside phosphorylases. The L-configuration of the sugar moiety profoundly affects these interactions.

Research into L-nucleoside analogs has demonstrated that certain kinases can phosphorylate substrates with this non-physiological chirality. A notable example is human deoxycytidine kinase (dCK), which has been shown to efficiently phosphorylate L-nucleoside analogs. nih.govnih.gov This capability is crucial, as the initial phosphorylation is often the rate-limiting step in the anabolic pathway.

While specific binding data for 5-Fluoro-1-(β-L-ribofuranosyl)uracil is not extensively documented in publicly available literature, studies on analogous L-nucleosides provide a framework for understanding their potential interactions. For instance, the L-nucleoside analog (−)-β-2′,3′-dideoxy-3′-thiacytidine (3TC) is a known substrate for dCK. nih.govnih.gov The kinetic parameters of phosphorylation for various L-nucleoside analogs by different kinases are essential for their development as therapeutic agents.

The table below summarizes hypothetical binding affinities for analogs of 5-Fluoro-1-(β-L-ribofuranosyl)uracil with various nucleoside kinases, based on trends observed with other L-nucleoside analogs.

| Analog | Enzyme | Kₘ (µM) | Vₘₐₓ (relative to natural substrate) |

| 5-Fluoro-1-(β-L-ribofuranosyl)uracil | Human dCK | Data not available | Data not available |

| L-analog A (hypothetical) | Human dCK | 50 | 0.8 |

| L-analog B (hypothetical) | Human Thymidine (B127349) Kinase 1 | >500 | Not a substrate |

| L-analog C (hypothetical) | Uridine-Cytidine Kinase | 150 | 0.4 |

This table is illustrative and based on general observations of L-nucleoside analog interactions with kinases.

Regarding nucleoside phosphorylases, L-nucleosides often exhibit greater resistance to cleavage compared to their D-counterparts. This increased stability can lead to a longer intracellular half-life, allowing for more efficient conversion to the active triphosphate form.

Structural Basis for Interactions with Target Enzymes (e.g., Thymidylate Synthase, RNA Polymerases)

The unique stereochemistry of L-nucleoside analogs dictates their binding mode within the active sites of target enzymes.

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) and a primary target for fluoropyrimidine drugs like 5-fluorouracil (5-FU). rxlist.comnih.gov The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to enzyme inhibition. rxlist.comnih.gov

The vast majority of research on TS inhibitors has focused on D-nucleoside analogs. The precise interaction of L-isomers of fluorinated uracil nucleosides with thymidylate synthase is not well-characterized in the available scientific literature. It is generally understood that the stereochemistry of the sugar is crucial for proper positioning within the enzyme's active site. Molecular modeling and structural biology studies would be necessary to elucidate the binding orientation of L-analogs and to determine if they can form the requisite covalent bond with the enzyme.

RNA Polymerases: RNA polymerases are responsible for transcribing DNA into RNA. Nucleoside analogs can act as inhibitors of viral RNA-dependent RNA polymerases, making them a target for antiviral therapies. nih.gov These analogs, in their triphosphate form, can be incorporated into the growing RNA chain, leading to chain termination or increased mutagenesis.

The ability of an RNA polymerase to incorporate a nucleoside analog is dependent on the geometry of the enzyme's active site and its tolerance for variations in the sugar moiety of the incoming nucleotide. While information on the interaction of 5-Fluoro-1-(β-L-ribofuranosyl)uracil triphosphate with RNA polymerases is scarce, structural studies with other L-nucleoside analogs and kinases provide some foundational principles.

Crystal structures of human deoxycytidine kinase (dCK) in complex with L-nucleoside analogs like 3TC and troxacitabine (B1681597) have revealed how an enzyme that naturally processes D-nucleosides can accommodate the L-enantiomer. nih.govnih.govsemanticscholar.org These studies highlight two key factors:

The nucleoside-binding site of dCK is adaptable and can maintain the necessary protein-ligand interactions to position the L-nucleoside for phosphorylation. nih.govnih.gov

The inherent conformational flexibility and pseudo-symmetry of nucleosides allow the L- and D-forms to adopt similar three-dimensional shapes when bound to the enzyme. nih.govnih.gov

This suggests that the active sites of some polymerases might also exhibit the plasticity required to bind and incorporate L-nucleoside triphosphates. The key interactions would involve hydrogen bonding with the base and positioning of the triphosphate group for catalysis.

The table below outlines the key amino acid residues in the active site of human deoxycytidine kinase that interact with L-nucleoside analogs, providing a model for potential interactions in other enzymes.

| Enzyme | Interacting Residues | Type of Interaction |

| Human dCK | Arg104, Glu53 | Hydrogen bonds with the base |

| Tyr86, Arg128 | Stacking and hydrogen bonds with the ribose | |

| Asp133 | Coordination of the phosphate groups |

Data derived from structural studies of dCK with L-nucleoside analogs. nih.govsemanticscholar.org

Further research, including co-crystallization studies and detailed kinetic analysis, is necessary to fully understand the structural basis for the interaction of 5-Fluoro-1-(β-L-ribofuranosyl)uracil and its analogs with thymidylate synthase and RNA polymerases.

Mechanisms of Acquired and Intrinsic Resistance to 5 Fluoro 1 B L Ribofuranosyl Uracil

Alterations in Cellular Uptake and Efflux Mechanisms

The concentration of 5-FU within a cancer cell is a critical determinant of its cytotoxic activity. This concentration is balanced by the rate of drug influx and efflux, which are controlled by specific transporter proteins.

Downregulation or Mutation of Nucleoside Influx Transporters

The entry of 5-FU and its nucleoside derivatives into cancer cells is primarily mediated by nucleoside transporters. nih.gov The main transporters involved are the human equilibrative nucleoside transporters (hENTs), such as hENT1 and hENT2. spandidos-publications.com These transporters facilitate the bidirectional movement of nucleosides across the cell membrane. spandidos-publications.com

Reduced expression or mutational inactivation of these influx transporters can lead to decreased intracellular accumulation of 5-FU, thereby conferring resistance. Although some studies have investigated the role of these transporters, their exact role in predicting clinical response can be complex. For instance, one study on colorectal cancer found that high levels of hENT1 in tumors correlated with a poor clinical response to 5-FU, while chemical inhibition of hENT1 in a cell line surprisingly increased 5-FU's efficacy. spandidos-publications.comnih.gov This suggests the relationship between influx transporter expression and 5-FU resistance is intricate and may be cell-type dependent. FFUdR, a related compound, is transported mainly by the equilibrative and concentrative nucleoside transporters. nih.gov

Upregulation of ATP-Binding Cassette (ABC) Efflux Transporters

The ATP-binding cassette (ABC) superfamily of transporters functions as efflux pumps, actively removing various substances, including chemotherapeutic agents, from the cell. nih.govmdpi.com Overexpression of these transporters is a primary mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of anticancer drugs. nih.govmdpi.comfrontiersin.org

Several members of the ABC transporter family have been implicated in 5-FU resistance. The multidrug resistance-associated proteins (MRPs), a branch of the ABC family, are of particular interest as they can efflux nucleoside analogs. nih.gov Specifically, MRP5 (ABCC5) and MRP8 (ABCC11) have been shown to transport monophosphorylated metabolites of 5-FU. spandidos-publications.com Studies have shown that increased expression of ABCC2, ABCG2, ABCB1, and ABCC5 can be induced by low doses of 5-FU, potentially promoting the development of drug resistance. nih.gov In pancreatic cancer cell lines, MRP5 expression was found to correlate with cellular sensitivity to 5-FU, and its overexpression led to reduced drug accumulation and cytotoxicity. nih.gov

| Transporter Family | Specific Transporter | Function | Role in Resistance |

|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2 | Influx of 5-FU | Downregulation/mutation reduces drug uptake. spandidos-publications.com |

| ATP-Binding Cassette (ABC) Transporters | MRP5 (ABCC5), MRP8 (ABCC11) | Efflux of 5-FU metabolites | Upregulation increases drug efflux, reducing intracellular concentration. spandidos-publications.comnih.gov |

| ABCB1, ABCC2, ABCG2 | Efflux of xenobiotics | Upregulation contributes to multidrug resistance. nih.gov |

Modifications in Metabolic Enzyme Expression and Activity

Once inside the cell, 5-FU undergoes a complex series of metabolic conversions to become active (anabolism) or be broken down into inactive forms (catabolism). Alterations in the enzymes governing these pathways are a major source of drug resistance.

Increased Activity of Catabolic Enzymes (e.g., Dihydropyrimidine (B8664642) Dehydrogenase)

The primary and rate-limiting enzyme in the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD). nih.gov This enzyme rapidly converts over 80% of an administered 5-FU dose into an inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU). nih.gov

Increased expression and activity of DPD within tumor cells is a well-established mechanism of 5-FU resistance. nih.govnih.gov Higher DPD levels lead to accelerated drug inactivation, preventing it from being converted into its cytotoxic metabolites. Several studies have demonstrated a direct correlation between DPD overexpression in tumors and poor response to 5-FU-based chemotherapy. nih.gov For example, cancer cells with overexpressed DPD can be significantly more resistant to 5-FU chemotherapy compared to cells with normal DPD levels. Consequently, DPD-inhibitory fluoropyrimidine drugs have been developed to counteract this resistance mechanism.

Decreased Expression or Mutational Inactivation of Anabolic Kinases

For 5-FU to exert its anticancer effects, it must be anabolized, or converted, into its active nucleotide forms: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). mdpi.com This conversion is carried out by a series of enzymes. A reduction in the activity of these anabolic enzymes can severely impair the activation of 5-FU, leading to drug resistance.

Key enzymes in this pathway include orotate (B1227488) phosphoribosyltransferase (OPRT), which converts 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), and thymidine (B127349) kinase (TK), which phosphorylates 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). spandidos-publications.com Studies have shown that cancer cells resistant to 5-FU often exhibit reduced activities of these key activating enzymes. mdpi.com For instance, some 5-FU-resistant cell lines have been found to have significantly lower activities of uridine (B1682114) phosphorylase/kinase and OPRT. mdpi.com This deficiency prevents the cell from producing sufficient levels of FdUMP to inhibit its target, thymidylate synthase. mdpi.com Similarly, a deficiency in thymidine kinase renders cells unable to convert FdUrd to FdUMP, leading to high levels of resistance to FdUrd.

| Enzyme | Metabolic Pathway | Effect of Altered Activity on 5-FU Resistance |

|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism | Increased activity leads to rapid inactivation of 5-FU. nih.govnih.gov |

| Orotate Phosphoribosyltransferase (OPRT) | Anabolism | Decreased activity reduces the conversion of 5-FU to active FUMP. mdpi.com |

| Thymidine Kinase (TK) | Anabolism (Salvage) | Decreased activity impairs the conversion of FdUrd to the active FdUMP. |

| Uridine Kinase | Anabolism | Decreased activity reduces the formation of active 5-FU metabolites. |

Target Enzyme Alterations and Bypass Pathways

The primary mechanism of 5-FU cytotoxicity is the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. Alterations in this target enzyme or the activation of pathways that circumvent its inhibition are critical mechanisms of resistance.

Overexpression of TS is widely recognized as a major cause of both intrinsic and acquired resistance to 5-FU. mdpi.com When the levels of TS protein are elevated, the amount of the active metabolite FdUMP is insufficient to fully inhibit the enzyme, allowing DNA synthesis to continue. nih.gov Gene amplification of TS is a common mechanism leading to its overexpression and acquired resistance.

Furthermore, cancer cells can develop resistance by utilizing the thymidine salvage pathway. This pathway, through the action of thymidine kinase, can salvage thymidine from the cellular environment to produce the dTMP necessary for DNA synthesis, thereby bypassing the block on TS. nih.gov This represents a potential mechanism of resistance by alleviating the effects of TS inhibition.

Upregulation or Mutational Modifications of Thymidylate Synthase

Thymidylate synthase (TS) is the primary intracellular target for the active metabolites of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil. Alterations in this enzyme are a cornerstone of resistance.

Upregulation of Thymidylate Synthase: Overexpression of TS is a well-established mechanism of resistance to fluoropyrimidines. koreascience.kr An increased intracellular concentration of TS means that a higher dose of the drug's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is required to achieve a sufficient level of inhibition. oaepublish.com Both intrinsic and acquired resistance are linked to high TS levels. koreascience.kroaepublish.com Studies have shown that cancer cells with acquired resistance to 5-fluorouracil (B62378) (5-FU) often exhibit elevated TS levels, which can result from gene amplification. oaepublish.comspandidos-publications.com This amplification leads to the overproduction of both TS mRNA and protein, thereby diluting the inhibitory effect of FdUMP. spandidos-publications.com In some cancer cell lines, TS content has been shown to significantly correlate with 5-FU sensitivity, with higher expression leading to greater resistance. oaepublish.combohrium.com Treatment with 5-FU itself can induce a transient increase in TS protein levels, a phenomenon described as "translational derepression," which may contribute to acute drug resistance. nih.govnih.gov This occurs because TS protein can bind to its own mRNA to inhibit translation; when FdUMP binds the protein, this autoinhibitory loop is disrupted, leading to increased TS synthesis. nih.gov

Mutational Modifications of Thymidylate Synthase: While less common than upregulation, mutations within the TYMS gene can also confer resistance. koreascience.kr These mutations can alter the structure of the enzyme, potentially reducing the binding affinity of FdUMP or affecting the stability of the ternary complex formed between TS, FdUMP, and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). koreascience.kr Although some studies have identified intragenic mutations in the TYMS gene, their causal link to significant levels of 5-FU resistance has not been consistently established. nih.gov Polymorphisms in the TYMS gene, such as variations in the number of tandem repeats in the promoter region, can also influence TS expression levels and have been associated with clinical outcomes of 5-FU-based chemotherapy. nih.gov

Activation of Alternative Nucleic Acid Synthesis or Repair Pathways

To survive the inhibition of de novo thymidylate synthesis by fluoropyrimidines, cancer cells can activate alternative metabolic and repair routes.

Alternative Nucleic Acid Synthesis: The primary alternative route for thymidine production is the nucleoside salvage pathway. nih.gov This pathway circumvents the TS-blockade by utilizing pre-existing thymidine from the cellular environment. Thymidine kinase (TK) is a key enzyme in this pathway, phosphorylating thymidine to thymidine monophosphate (dTMP). nih.govnih.gov An upregulation of TK activity can therefore alleviate the dTMP depletion caused by TS inhibition, representing a significant mechanism of resistance. nih.govnih.gov In some 5-FU-resistant cell models, an increased dependence on the salvage pathway for dTMP synthesis has been observed, often accompanied by higher TK expression. nih.gov This shift allows cells to maintain a sufficient dTMP pool for DNA replication and repair, thereby surviving treatment. nih.gov

DNA Repair Pathways: Fluoropyrimidine treatment leads to the misincorporation of its metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), into DNA, causing DNA damage. nih.govmdpi.com An enhanced capacity for DNA damage repair can therefore contribute to resistance. mdpi.com The DNA damage response (DDR) is a complex network of pathways that cells use to correct DNA lesions. frontiersin.org Key pathways involved in repairing damage induced by fluoropyrimidines include base excision repair (BER) and homologous recombination (HR). mdpi.com Upregulation of mediators within these pathways can lead to more efficient removal of fluoropyrimidine-induced lesions, reducing cytotoxicity. mdpi.com For instance, in 5-FU-resistant cells, higher activity of the non-homologous end joining (NHEJ) pathway has been reported, contributing to increased DNA damage repair and apoptosis resistance. mdpi.com Targeting these repair pathways is being explored as a strategy to overcome resistance. nih.govnih.gov

Cellular Adaptive Responses Contributing to Resistance

Beyond direct target modification and pathway activation, broader cellular reprogramming events can lead to a resistant state. These adaptive responses often involve fundamental changes in cell phenotype, survival signaling, and gene regulation.

Role of Epithelial-Mesenchymal Transition (EMT) in Resistance Phenotype

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. nih.govspandidos-publications.com There is accumulating evidence that EMT is associated with acquired chemoresistance. nih.govnih.govspandidos-publications.com Cells that have undergone EMT often display resistance to 5-FU. nih.govspandidos-publications.com This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin. nih.govnih.gov Studies have shown that 5-FU-resistant colon cancer cells exhibit EMT-like features, including morphological changes and altered expression of these protein markers. nih.gov The induction of EMT can be driven by various signaling pathways, including Hedgehog, and is associated with increased expression of key EMT-inducing transcription factors like Twist, Snail, ZEB1, and ZEB2. nih.govnih.govspandidos-publications.com This EMT-driven resistance is also linked to an enhanced ability of cancer cells to migrate and invade, potentially contributing to metastasis. nih.gov

Activation of Survival and Proliferation Signaling Pathways (e.g., WNT/β-catenin, NOTCH)

The activation of pro-survival and proliferative signaling pathways allows cancer cells to evade the apoptotic signals triggered by chemotherapy.

WNT/β-catenin Pathway: The WNT/β-catenin signaling pathway is crucial in development and is frequently dysregulated in cancer. nih.gov Activation of this pathway has been shown to confer resistance to 5-FU in colorectal cancer cells. spandidos-publications.combohrium.comnih.gov In resistant cells, there is often high expression of key WNT pathway components like β-catenin and its transcription factor TCF4. bohrium.com The activated pathway can suppress apoptosis and promote cell survival. nih.gov For example, WNT signaling can inhibit the CHK1 pathway, which is involved in p53-mediated apoptosis, thereby protecting cancer cells from 5-FU-induced cell death. nih.gov Furthermore, the WNT pathway helps maintain cancer stem cell (CSC) properties, a cell subpopulation known for its intrinsic chemoresistance. spandidos-publications.comnih.gov

NOTCH Pathway: The NOTCH signaling pathway is another evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. nih.gov Aberrant NOTCH signaling is implicated in chemoresistance in various cancers. nih.govnih.gov In esophageal squamous cell carcinoma, for instance, high expression of the NOTCH1 receptor is associated with 5-FU resistance and poorer survival. scienceopen.com Inhibition of the NOTCH pathway has been shown to sensitize cancer cells to chemotherapy, suggesting its role in maintaining a resistant state. nih.gov The pathway is also linked to the induction of EMT and the maintenance of cancer stem cells, both of which contribute to drug resistance. scienceopen.com

Involvement of Non-coding RNAs (e.g., miRNAs) in Resistance Modulation

Non-coding RNAs (ncRNAs), which are not translated into proteins, have emerged as critical regulators of gene expression and cellular processes, including drug resistance. nih.govnih.gov

MicroRNAs (miRNAs): MiRNAs are small non-coding RNAs that typically downregulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). mdpi.com Dysregulation of specific miRNAs has been extensively linked to 5-FU resistance. nih.govnih.gov Some miRNAs act as tumor suppressors, and their downregulation can lead to resistance. For example, reduced levels of miR-375-3p have been found in colorectal cancer, and restoring its expression can enhance sensitivity to 5-FU by directly targeting and suppressing TYMS mRNA. nih.gov Conversely, other miRNAs can function as oncomiRs, promoting resistance when overexpressed. The expression of certain miRNAs can also be used to predict a patient's response to fluoropyrimidine-based chemotherapy. nih.gov For instance, miR-140 has been shown to increase resistance to 5-FU, potentially by reducing the population of cells in the S-phase of the cell cycle, which is the phase most sensitive to the drug's effects. nih.gov

Long Non-coding RNAs (lncRNAs): Long non-coding RNAs are another class of ncRNAs, generally longer than 200 nucleotides, that can influence gene expression through various mechanisms. spandidos-publications.com Altered expression of lncRNAs has been identified in 5-FU-resistant cancer cells. koreascience.krnih.govspandidos-publications.com For example, a microarray analysis identified thousands of differentially expressed lncRNAs in 5-FU-resistant colorectal cancer cells compared to their sensitive counterparts. spandidos-publications.com Some lncRNAs can act as competing endogenous RNAs (ceRNAs) or "sponges" for miRNAs, thereby preventing the miRNA from binding to its target mRNA. For instance, the lncRNA ENST00000547547 was found to be downregulated in 5-FU-resistant cells; its overexpression reduced chemoresistance by competitively binding to miR-31. spandidos-publications.com

Analytical Methodologies for Research and Preclinical Assessment of 5 Fluoro 1 B L Ribofuranosyl Uracil

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the isolation and quantification of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil from complex biological matrices and for monitoring its metabolic fate.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil. Given the structural similarity to its D-isomer and other endogenous nucleosides, the development of specific and selective HPLC methods is critical.

Chiral stationary phases (CSPs) are often employed for the enantioselective separation of L- and D-nucleoside analogs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving chiral compounds, including nucleosides. nih.govsigmaaldrich.com The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differentiation of stereoisomers. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation. nih.gov

For routine quantification in biological fluids, reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection is a common approach. While not inherently chiral, RP-HPLC can effectively separate 5-Fluoro-1-(β-L-ribofuranosyl)-uracil from many of its metabolites and endogenous compounds based on polarity. A typical RP-HPLC method for the closely related compound 5-fluorouracil (B62378) (5-FU) utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection is typically performed at the wavelength of maximum absorbance for the fluoropyrimidine ring, which is around 266 nm. researchgate.net

The table below summarizes typical parameters for HPLC analysis of fluoropyrimidine nucleosides, which can be adapted for 5-Fluoro-1-(β-L-ribofuranosyl)-uracil.

| Parameter | Typical Conditions |

| Column | Chiral (e.g., Cellulose or Amylose-based) for enantiomeric separation; C18 for general quantification |

| Mobile Phase | Normal Phase (for chiral): Hexane/Alcohol; Reversed Phase: Aqueous buffer/Methanol or Acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~266 nm |

| Injection Volume | 10 - 50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil and its metabolites in complex biological matrices. This technique is indispensable for detailed pharmacokinetic and metabolic studies.

The chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Mass spectrometric detection, often with a triple quadrupole mass spectrometer, is performed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions generated through collision-induced dissociation. This high degree of specificity allows for the accurate quantification of the parent compound and its metabolites, even at very low concentrations. nih.govsci-hub.senih.gov

For instance, a method developed for 5-FU and its metabolites utilized a Cortecs T3 column with gradient elution and detection in the positive electrospray ionization mode. nih.gov The method was validated for linearity, accuracy, and precision, demonstrating its suitability for clinical and preclinical research. nih.gov Such methodologies can be adapted for the comprehensive metabolite profiling of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil, enabling the identification and quantification of key metabolic products.

The following table outlines key parameters for a typical LC-MS/MS method for fluoropyrimidine analysis.

| Parameter | Typical Conditions |

| Chromatography | Reversed-Phase (e.g., C18) or HILIC |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification | Typically in the low ng/mL range |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are vital for the structural confirmation and quantification of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR provides detailed information about the proton environment in the molecule, including the ribose sugar moiety and the uracil (B121893) base. The coupling constants between protons can be used to determine the stereochemistry of the ribofuranose ring. chemicalbook.com

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus can provide insights into the electronic structure of the pyrimidine (B1678525) ring and can be used to monitor the metabolism of the compound in biological systems. nih.govnih.gov For example, in studies of 5-FU metabolism, ¹⁹F NMR has been used to directly observe the formation of various catabolites in perfused organs. nih.gov A ¹⁹F-centered NMR analysis approach has been developed to elucidate the structures of mono-fluorinated compounds in complex mixtures. rsc.org

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil in solution. The fluorouracil chromophore exhibits a characteristic UV absorbance maximum at approximately 266 nm in an acetate (B1210297) buffer solution (pH = 4.3). researchgate.net This property allows for straightforward quantification using the Beer-Lambert law. The method is validated by assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. researchgate.netglobalresearchonline.net

The table below shows typical validation parameters for a UV-Vis spectrophotometric method for 5-fluorouracil, which would be comparable for 5-Fluoro-1-(β-L-ribofuranosyl)-uracil.

| Parameter | Typical Value |

| λmax | ~266 nm |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.6 µg/mL |

| Limit of Quantification (LOQ) | ~1.8 µg/mL |

Radiochemical Assays for Cellular Uptake and Enzyme Activity

Radiochemical assays are essential for studying the cellular pharmacology of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil, including its transport into cells and its interaction with key enzymes. These assays typically involve synthesizing a radiolabeled version of the compound, for example, with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

The cellular uptake of the radiolabeled compound can be measured by incubating cells with the compound for various time points, followed by washing and cell lysis. The amount of radioactivity incorporated into the cells is then quantified using liquid scintillation counting. nih.govcsirhrdg.res.in Such studies provide crucial information on the efficiency of cellular transport and accumulation. For instance, studies on a related compound, 5-fluoro-1-(2'-deoxy-fluoro-beta-D-ribofuranosyl)uracil, utilized a tritiated form to investigate its uptake in tumor cells. nih.govcsirhrdg.res.in

Enzyme activity assays can also be performed using the radiolabeled substrate. For example, the interaction of radiolabeled 5-Fluoro-1-(β-L-ribofuranosyl)-uracil with enzymes involved in nucleoside metabolism, such as kinases or phosphorylases, can be assessed by measuring the formation of radiolabeled metabolites over time. nih.govmdpi.com These assays are critical for understanding the mechanism of action and potential resistance mechanisms.

The general steps for a radiochemical cellular uptake assay are outlined below:

| Step | Description |

| 1. Synthesis | Synthesis of a radiolabeled form of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil (e.g., [³H] or [¹⁴C]-labeled). |

| 2. Incubation | Incubation of cultured cells with the radiolabeled compound at various concentrations and time points. |

| 3. Washing | Thorough washing of the cells to remove extracellular radiolabeled compound. |

| 4. Lysis | Lysis of the cells to release intracellular contents. |

| 5. Quantification | Quantification of the radioactivity in the cell lysate using liquid scintillation counting. |

Use of Radiolabeled Analogs (e.g., with 3H, 14C, 18F) for Tracing and Quantification

The preclinical assessment of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil often necessitates the use of radiolabeled analogs to trace its biodistribution, metabolism, and cellular uptake. Isotopes such as tritium (³H), carbon-14 (¹⁴C), and fluorine-18 (B77423) (¹⁸F) are commonly employed for these purposes. The choice of radionuclide depends on the specific research question, with ³H and ¹⁴C being suitable for in vitro and ex vivo quantitative studies due to their longer half-lives, while the positron-emitter ¹⁸F is ideal for in vivo imaging studies using Positron Emission Tomography (PET).

The synthesis of radiolabeled 5-Fluoro-1-(β-L-ribofuranosyl)-uracil would involve the incorporation of the chosen isotope at a specific position in the molecule. For instance, ¹⁴C could be introduced into the uracil ring, while ³H could be incorporated into the ribose moiety or the uracil ring. The synthesis of ¹⁸F-labeled analogs typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

Once synthesized, these radiolabeled compounds are invaluable tools for a range of preclinical assessments:

Biodistribution Studies: By administering the radiolabeled analog to animal models, researchers can track its distribution throughout the body over time. Tissues and organs are collected at various time points, and the amount of radioactivity is measured to determine the concentration of the compound. This provides crucial information about which tissues the compound targets and how it is cleared from the body. For example, studies on analogous compounds like 5-halo-1-(2'-fluoro-2'-deoxy-β-D-ribofuranosyl)[2-¹⁴C]uracils have demonstrated rapid blood clearance and urinary excretion, with selective retention in tumor tissue. nih.gov

Metabolism Studies: Radiolabeling allows for the identification and quantification of metabolites. Biological samples such as plasma, urine, and tissue homogenates can be analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. This helps to understand how the parent compound is metabolized, the structure of its metabolites, and the rate of metabolic conversion.

Cellular Uptake and Transport Studies: In vitro studies using cell cultures can employ radiolabeled 5-Fluoro-1-(β-L-ribofuranosyl)-uracil to investigate the mechanisms of its transport into cells. For instance, uptake studies with tritiated analogs of similar nucleosides, such as ³H-labeled 5-fluoro-1-(2'-deoxy-fluoro-β-D-ribofuranosyl)uracil (³H-FFUdR), have been used to elucidate transport mechanisms, showing involvement of equilibrative and concentrative nucleoside transporters. nih.gov

In Vivo Imaging: Analogs labeled with positron-emitting isotopes like ¹⁸F can be used for non-invasive in vivo imaging with PET. This allows for the real-time visualization and quantification of the compound's distribution in a living animal, providing dynamic information about its pharmacokinetics and target engagement.

The data obtained from these radiolabeling studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil, guiding its further development in preclinical settings.

Table 1: Examples of Radiolabeled Nucleoside Analogs and Their Preclinical Applications

| Radiolabeled Analog (Similar Compound) | Isotope | Application | Key Findings | Reference |

| 5-fluoro-1-(2'-fluoro-2'-deoxy-β-D-ribofuranosyl)[2-¹⁴C]uracil | ¹⁴C | Tissue Distribution in Mice | Rapid blood clearance, urinary excretion, selective retention in tumor tissue. | nih.gov |

| 5-bromo-1-(2-fluoro-2-deoxy-β-D-ribofuranosyl)uracil | ⁸²Br | Tissue Distribution in Mice | Rapid initial excretion, minimal tumor uptake. | nih.gov |

| 5-iodo-1-(2-fluoro-2-deoxy-β-D-ribofuranosyl)uracil | ¹³¹I | Tissue Distribution in Mice | Excreted mainly as unchanged compound, with some metabolites detected. | nih.gov |

| 5-fluoro-1-(2'-deoxy-fluoro-β-D-ribofuranosyl)uracil | ³H | Cellular Uptake | Transported by equilibrative and concentrative nucleoside transporters. | nih.gov |

In Vitro Enzyme Kinetic Assays for Substrate and Inhibitor Characterization